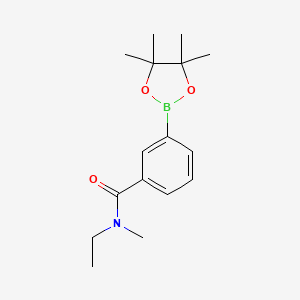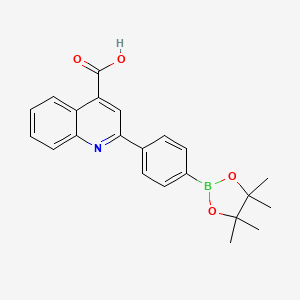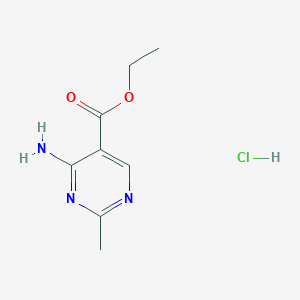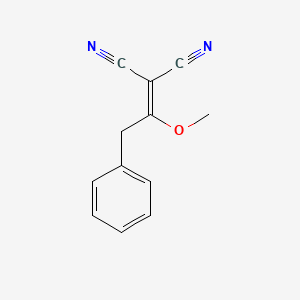
(2,3-Dichloro-6-nitrophenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dichloro-6-nitrophenyl)hydrazine is a chemical compound characterized by the presence of two chlorine atoms and one nitro group attached to a phenyl ring, along with a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dichloro-6-nitrophenyl)hydrazine typically involves the nitration of 2,3-dichlorobenzene followed by the introduction of a hydrazine group. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2,3-dichloro-6-nitrobenzene is then reacted with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Dichloro-6-nitrophenyl)hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The hydrazine moiety can be oxidized to form azo compounds using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.
Substitution: Amines or thiols, suitable solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), elevated temperatures.
Oxidation: Potassium permanganate, aqueous medium.
Major Products Formed
Reduction: Formation of (2,3-Dichloro-6-aminophenyl)-hydrazine.
Substitution: Formation of substituted phenyl-hydrazine derivatives.
Oxidation: Formation of azo compounds.
Aplicaciones Científicas De Investigación
(2,3-Dichloro-6-nitrophenyl)hydrazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2,3-Dichloro-6-nitrophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo biotransformation in biological systems, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dichloro-6-nitrophenyl)methanamine
- 2,3-Dichloro-6-nitrophenyl)methanol
- 2,3-Dichloro-6-nitrobenzylamine
Uniqueness
(2,3-Dichloro-6-nitrophenyl)hydrazine is unique due to the presence of both nitro and hydrazine groups, which confer distinct chemical reactivity and potential for diverse applications. Compared to similar compounds, it offers a broader range of chemical transformations and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
(2,3-dichloro-6-nitrophenyl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N3O2/c7-3-1-2-4(11(12)13)6(10-9)5(3)8/h1-2,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCYTTMQISVZNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])NN)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

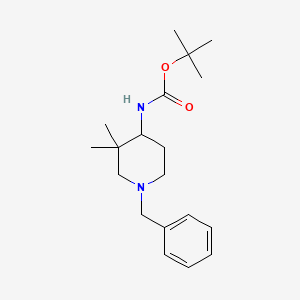
![tert-Butyl benzo[b]thiophen-6-ylcarbamate](/img/structure/B8047958.png)

![tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B8047979.png)
